FDA‑Mandated Individual Impurity Limit vs. Group‑Limited Isomeric Impurities in FD&C Green No. 3
In the legally binding specification for FD&C Green No. 3 (21 CFR 74.203), 2‑formyl‑5‑hydroxybenzenesulfonic acid sodium salt is the only individual formyl‑hydroxy‑benzenesulfonic acid that is assigned a dedicated residual limit of ≤ 0.5 % [1]. By contrast, the positional isomers 2‑, 3‑, and 4‑formylbenzenesulfonic acids (sodium salts) are regulated only as an undifferentiated sum with a combined limit of ≤ 0.5 % [1]. This regulatory distinction demonstrates that the target compound is recognized as a process‑specific marker, whereas isomeric formylbenzenesulfonic acids are treated as generic contaminants that do not require individual quantification.
| Evidence Dimension | Regulatory residual limit in finished food color additive FD&C Green No. 3 |
|---|---|
| Target Compound Data | 2‑Formyl‑5‑hydroxybenzenesulfonic acid, sodium salt: ≤ 0.5 % (individual specification) |
| Comparator Or Baseline | Sum of 2‑, 3‑, and 4‑formylbenzenesulfonic acids, sodium salts: ≤ 0.5 % (combined limit; no individual limits assigned) |
| Quantified Difference | Only the 2‑formyl‑5‑hydroxy‑ substituted isomer merits a compound‑specific limit, whereas the non‑hydroxylated positional isomers are regulated solely as a group. |
| Conditions | Compliance specification per 21 CFR 74.203 (FDA color additive regulation) |
Why This Matters
This regulatory framework forces manufacturers and QC laboratories to source and quantify this exact compound individually, making non‑specific sulfobenzaldehydes insufficient for cGMP‑compliant release testing of FD&C Green No. 3.
- [1] 21 CFR § 74.203 – FD&C Green No. 3 (specifications section). Available at: https://www.govinfo.gov/app/details/CFR-2021-title21-vol1/CFR-2021-title21-vol1-sec74-203 View Source
